Ellagic acid

Vue d'ensemble

Description

L'acide ellagique est un composé polyphénolique naturel présent dans divers fruits et légumes, tels que les grenades, les fraises, les framboises et les noix . Il est connu pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé, notamment des effets anti-inflammatoires, anticancéreux et cardioprotecteurs . Le composé est une dilactone de l'acide hexahydroxydiphénique et est produit par les plantes par hydrolyse des ellagitannins .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide ellagique peut être synthétisé par plusieurs méthodes. Une approche courante implique la synthèse chimique à partir de l'acide gallique en le chauffant avec de l'acide arsénique ou de l'oxyde d'argent . Une autre méthode comprend l'extraction assistée par la mécanochimie et l'adsorption sur résine macroporeuse à partir de sources végétales comme Phyllanthus urinaria L . Les principaux paramètres de cette méthode incluent le temps de broyage, la vitesse du broyeur à billes et les conditions d'acidolyse .

Méthodes de Production Industrielle : La production industrielle de l'acide ellagique implique souvent l'extraction végétale, la synthèse chimique et la dégradation enzymatique . Le processus d'extraction comprend généralement l'hydrolyse acide, l'assistance ultrasonique et l'utilisation d'agents tensioactifs pour optimiser l'efficacité . La séparation et la purification sont obtenues par des méthodes telles que la précipitation acide soluble dans l'alcali, la chromatographie contre-courant à haute performance et la technologie d'adsorption sur résine macroporeuse .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide ellagique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Il réagit comme un acide faible et est incompatible avec les substances fortement réductrices telles que les hydrures, les nitrures, les métaux alcalins et les sulfures .

Réactifs et Conditions Communs : Les réactifs couramment utilisés dans les réactions avec l'acide ellagique comprennent l'acide sulfurique pour l'acidolyse et les résines macroporeuses pour la purification . La réaction acide-base entre les phénols et les bases génère de la chaleur, et du gaz inflammable (H2) est souvent produit .

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent les urolithines, qui sont des métabolites microbiens de dérivés de l'acide ellagique produits par le microbiote colique .

4. Applications de la Recherche Scientifique

L'acide ellagique a un large éventail d'applications dans la recherche scientifique en raison de ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Il est utilisé dans le développement d'aliments fonctionnels, de compléments alimentaires et de produits pharmaceutiques . En médecine, l'acide ellagique est étudié pour son potentiel dans le traitement du cancer, des maladies cardiovasculaires, des troubles neurodégénératifs et du diabète . Il trouve également des applications dans l'industrie cosmétique pour ses effets protecteurs de la peau .

5. Mécanisme d'Action

L'acide ellagique exerce ses effets principalement par ses propriétés antioxydantes et anti-prolifératives . Il piège les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs . Le composé inhibe également diverses enzymes, telles que l'anhydrase carbonique et la caséine kinase, qui jouent un rôle dans la prolifération et la survie des cellules cancéreuses . De plus, l'acide ellagique favorise la coagulation du sang en activant le facteur XII de la cascade intrinsèque .

Applications De Recherche Scientifique

Antioxidant Properties

Ellagic acid is recognized for its potent antioxidant capabilities, which help combat oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines and modulate the activity of antioxidant enzymes in various models, including aging rats .

Cancer Prevention

This compound has demonstrated antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells by activating caspases and altering the expression of apoptotic proteins . For instance, this compound treatment significantly reduced the proliferation of human osteogenic sarcoma cells in a dose-dependent manner.

Neuroprotection

The neuroprotective effects of this compound are gaining attention, particularly for conditions like Alzheimer's disease and mild cognitive impairment. Research suggests that it can improve cognitive function and protect against neurodegeneration by modulating signaling pathways involved in neuronal health .

Metabolic Health

This compound has been shown to ameliorate obesity-related metabolic complications such as insulin resistance and non-alcoholic fatty liver disease. It regulates lipid metabolism and acts as an epigenetic effector, influencing gene expression related to metabolic health .

Food Industry

In the food industry, this compound is utilized for its natural preservative properties due to its antioxidant effects, which can enhance the shelf life of products. Additionally, it has applications in improving the color properties of wines through copigmentation processes .

Material Science

This compound's ability to form complexes with metals makes it useful in material science, particularly in developing chelating agents and ion-exchange resins . Its potential applications extend to electrochemical devices due to its conductive properties when used in polymer composites.

Clinical Trials on Cancer Patients

A clinical trial investigated the effect of this compound supplementation on patients with prostate cancer. Results indicated a significant reduction in tumor growth rates among participants who received this compound compared to the control group .

Animal Studies on Neurodegeneration

In a study involving aged rats, this compound administration resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues . These findings support its potential use as a dietary supplement for cognitive health.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Anti-inflammatory | Modulates inflammatory cytokines | Decreases inflammation markers |

| Cancer prevention | Induces apoptosis | Reduces tumor cell proliferation |

| Neuroprotection | Protects neurons from degeneration | Improves cognitive function |

| Metabolic health | Regulates lipid metabolism | Ameliorates insulin resistance |

| Food preservation | Natural antioxidant | Enhances shelf life of food products |

| Material science | Forms complexes with metals | Useful in developing advanced materials |

Mécanisme D'action

Ellagic acid exerts its effects primarily through its antioxidant and anti-proliferative properties . It scavenges free radicals, thereby protecting cells from oxidative damage . The compound also inhibits various enzymes, such as carbonic anhydrase and casein kinase, which play roles in cancer cell proliferation and survival . Additionally, this compound promotes blood coagulation by activating factor XII of the intrinsic cascade .

Comparaison Avec Des Composés Similaires

L'acide ellagique est souvent comparé à d'autres composés polyphénoliques comme l'acide gallique, la quercétine et la rutine . Bien que tous ces composés présentent des propriétés antioxydantes, l'acide ellagique est unique en raison de sa capacité à former des urolithines, qui ont une biodisponibilité et une activité biologique accrues . Des composés similaires incluent l'acide gallique, qui est un précurseur de la synthèse de l'acide ellagique, et la quercétine, connue pour ses bienfaits neuroprotecteurs .

Activité Biologique

Ellagic acid (EA) is a naturally occurring polyphenolic compound found in various fruits and vegetables, particularly in berries, pomegranates, and nuts. Its biological activities have garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Several studies have demonstrated its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.

Key Findings:

- Cell Viability Improvement : In a study involving A549 cells exposed to paraquat-induced oxidative stress, EA treatment improved cell viability from 47.01% to 66.04% and reduced lactate dehydrogenase (LDH) release, indicating cytoprotection against oxidative damage .

- Enzyme Activity Enhancement : EA significantly increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in V79-4 cells, demonstrating its role in enhancing cellular antioxidant defenses .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various mechanisms.

Mechanisms:

- Cytokine Regulation : EA can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory properties .

- Cyclooxygenase Modulation : Research indicates that EA may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, with promising results across various cancer types.

Case Studies:

- Induction of Apoptosis : In human osteogenic sarcoma (HOS) cells, EA treatment led to significant apoptosis induction characterized by chromosomal DNA degradation and activation of caspase-3 . The IC50 value for EA on HOS cells was determined to be 6.5 µg/ml.

- Inhibition of Tumor Growth : EA has been shown to inhibit the proliferation of cancer cells by modulating cell cycle regulators and inducing apoptosis .

Hepatoprotective Effects

This compound demonstrates protective effects on liver health by mitigating oxidative stress and inflammation associated with liver diseases.

Key Findings:

Summary of Biological Activities

Propriétés

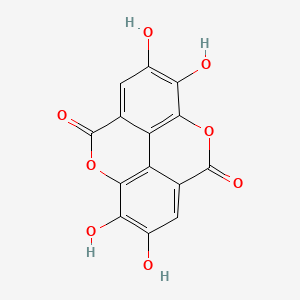

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSDNFLWKVMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6O8 | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020557 | |

| Record name | Ellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.667 at 64 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The exact mechanism of action of ellagic acid in its different potential indications is still being investigated., Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene., Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene., A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity., ... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored needles from pyridine | |

CAS No. |

476-66-4 | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ellagic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ellagic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ellagic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ellagic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELLAGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19YRN3ZS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ellagic acid exert its anti-cancer effects?

A1: Research suggests several mechanisms contribute to this compound's anti-cancer properties:

- Inhibition of Cell Proliferation: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including melanoma [], gastric cancer [], and breast cancer [].

- Induction of Apoptosis: Studies show this compound can trigger apoptosis (programmed cell death) in cancer cells, as observed in melanoma [] and gastric cancer [] cell lines.

- Modulation of Oxidative Stress: this compound exhibits antioxidant properties and has been shown to influence oxidative stress markers in gastric cancer cells [].

- Anti-angiogenesis: this compound can inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth and metastasis, particularly in breast cancer models by targeting the VEGFR-2 signaling pathway [].

- Modulation of Specific Signaling Pathways: In breast cancer cells, this compound has been shown to inhibit the SDF1α/CXCR4 signaling pathway, which plays a role in tumor cell migration and invasion [].

Q2: How does this compound protect against UV-induced skin damage?

A2: this compound demonstrates photoprotective effects against UV radiation through:

- Attenuation of UV-Induced Toxicity: It safeguards skin cells from UV-B-induced damage, as evidenced by improved cell viability in MTT assays [].

- Prevention of Collagen Degradation: this compound mitigates collagen breakdown by inhibiting the production of matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, in UV-exposed dermal fibroblasts [].

- Reduction of Inflammation: It reduces the expression of inflammatory markers like ICAM-1 in UV-irradiated HaCaT cells, indicating its anti-inflammatory properties in skin exposed to UV radiation [].

Q3: What is the role of this compound in protecting against liver damage?

A3: Studies suggest this compound may protect against liver damage through:

- Antioxidant Activity: this compound demonstrates antioxidant effects, scavenging free radicals and protecting against oxidative stress, which can contribute to liver injury [, ].

- Anti-Inflammatory Effects: It may reduce the production of inflammatory cytokines, mitigating inflammation associated with liver damage [, ].

- Anti-Fibrotic Activity: this compound has shown potential in reducing liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cells responsible for collagen production during liver fibrosis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.